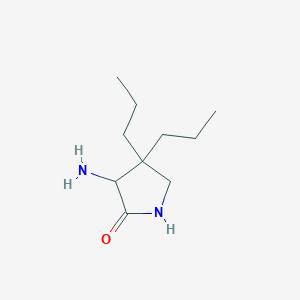
3-Amino-4,4-dipropylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4-dipropylpyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dipropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4,4-dipropylbutanoic acid with a dehydrating agent to form the pyrrolidinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,4-dipropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-4,4-dipropylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4-dipropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrrolidinone ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: Lacks the amino and propyl substituents, making it less versatile in chemical reactions.
3-Amino-4,4-dimethylpyrrolidin-2-one: Similar structure but with methyl groups instead of propyl groups, leading to different steric and electronic properties.
4,4-Dipropylpyrrolidin-2-one: Lacks the amino group, reducing its potential for hydrogen bonding and reactivity.
Uniqueness
3-Amino-4,4-dipropylpyrrolidin-2-one is unique due to the presence of both the amino group and the propyl substituents, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3-amino-4,4-dipropylpyrrolidin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-5-10(6-4-2)7-12-9(13)8(10)11/h8H,3-7,11H2,1-2H3,(H,12,13) |
Clé InChI |
ZLVVPMSDYLOJTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CNC(=O)C1N)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13234703.png)

![({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
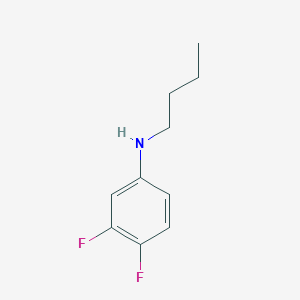

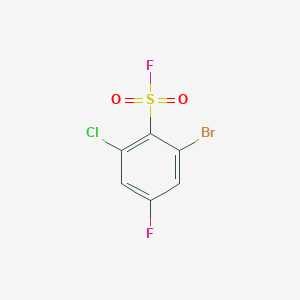
![Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13234753.png)
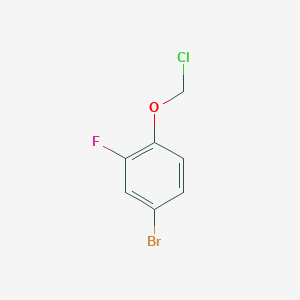

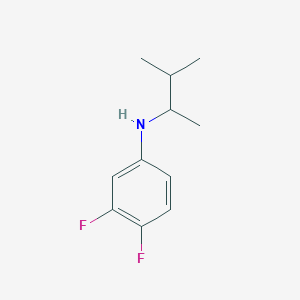
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)
